molecular formula C14H15N5O3 B2749494 N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2034427-36-4

N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2749494
CAS No.: 2034427-36-4
M. Wt: 301.306
InChI Key: PLRMTEXETPLIRA-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a 1,2,3-triazole moiety and a methylenedioxyphenyl (benzodioxole) carboxamide group. This structure combines rigidity (from the benzodioxole and triazole) with conformational flexibility (from the pyrrolidine), making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c20-14(16-10-1-2-12-13(7-10)22-9-21-12)18-5-3-11(8-18)19-6-4-15-17-19/h1-2,4,6-7,11H,3,5,8-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRMTEXETPLIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide typically involves a multi-step process:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves an azide and an alkyne to form the triazole ring under mild conditions.

    Introduction of the benzo[d][1,3]dioxole moiety: This step often involves the use of a suitable benzo[d][1,3]dioxole derivative, which can be coupled with the triazole-containing intermediate.

    Formation of the pyrrolidine carboxamide: This step typically involves the reaction of a pyrrolidine derivative with a carboxylic acid or its derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Properties

Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide exhibit significant antiviral properties. A study highlighted that triazole derivatives can inhibit viral replication by interfering with nucleic acid synthesis pathways. This mechanism enhances the production of interferons, which are crucial for the immune response against viral infections.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds containing the triazole moiety have been linked to the inhibition of cancer cell growth through the activation of caspases and other apoptotic factors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cycloaddition and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antiviral Efficacy

In a study examining various triazole derivatives for antiviral activity, this compound was found to significantly inhibit the replication of specific viruses in vitro. The results indicated that the compound could serve as a lead candidate for further development into antiviral therapeutics .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues

Core Heterocycle Variations
  • Pyrrolidine vs. Pyrazole/Thiazole/Cyclopropane: The target compound’s pyrrolidine core distinguishes it from pyrazole-based analogs (e.g., 5a in ), thiazole derivatives (e.g., 185 in ), and cyclopropane-containing compounds (e.g., 94 in ). Triazole Positioning: The 1,2,3-triazole substituent at the pyrrolidine’s 3-position contrasts with triazoles directly attached to benzodioxole (e.g., 186 in ). This positioning may influence hydrogen bonding and π-π stacking interactions .
Linker and Substituent Diversity
  • Carboxamide Linkers :
    • The carboxamide bridge in the target compound is shared with 5a () and 94 (), but differs in connectivity. For example, 5a employs a conjugated dienamide linker, which may enhance electronic conjugation compared to the pyrrolidine’s saturated structure .
    • Electron-Withdrawing/Donating Groups : Derivatives like (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) () incorporate nitro groups, increasing electrophilicity, whereas the target compound’s benzodioxole and triazole provide electron-rich regions .

Physicochemical Properties

Melting Points and Stability
  • 5a (): Melting point = 230–231°C, attributed to strong intermolecular hydrogen bonding from the -NH and -C=O groups .
Spectroscopic Features
  • FTIR : The target compound’s expected C=O stretch (~1,694 cm⁻¹) aligns with 5a (1,694.16 cm⁻¹), confirming carboxamide formation .
  • NMR : Pyrrolidine’s CH2 protons (δ ~2.5–3.5 ppm) would differ from pyrazole’s aromatic protons (δ ~7.0–8.0 ppm in 5a ) .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a triazole and a pyrrolidine ring. The synthesis typically involves multi-step organic reactions, which can include:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be synthesized from catechol derivatives.
  • Synthesis of the triazole ring : Often achieved through azide-alkyne cycloaddition reactions.
  • Pyrrolidine formation : Generally involves cyclization reactions of amino acids or similar precursors.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to this compound. For instance:

  • A study demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibited significant cytotoxic effects against various cancer cell lines such as HepG2 and MCF7. The IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin .

Antibacterial Activity

Research has indicated that compounds with similar structural features showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with benzo[d][1,3]dioxole structures were found to have minimum inhibitory concentrations (MIC) in the nanomolar range against sensitive strains .

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Pathways : The triazole ring may interact with specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that such compounds can trigger apoptotic pathways in cancer cells by modulating proteins like Bax and Bcl-2 .

Study 1: Anticancer Mechanisms

A study assessed the anticancer mechanisms of a related compound featuring the benzo[d][1,3]dioxole structure. The findings indicated that these compounds inhibited EGFR signaling pathways and induced apoptosis through mitochondrial pathways. The use of annexin V-FITC assays confirmed increased apoptosis in treated cells compared to controls .

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of derivatives containing the benzo[d][1,3]dioxole moiety. It was found that certain derivatives had superior activity against Staphylococcus aureus compared to standard antibiotics. The study utilized agar diffusion methods to establish zones of inhibition and determined MIC values for various bacterial strains .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameActivity TypeIC50/MIC ValuesReference
N-(benzo[d][1,3]dioxol-5-yl)-3-(triazole)Anticancer2.38 µM (HepG2)
Similar DerivativeAntibacterial80 nM (Sarcina)
DoxorubicinAnticancer7.46 µM (HepG2)

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